molecular formula C9H6ClF3O3 B1304644 4-(Trifluoromethoxy)phenoxyacetyl chloride CAS No. 72220-51-0

4-(Trifluoromethoxy)phenoxyacetyl chloride

Cat. No. B1304644
CAS RN: 72220-51-0
M. Wt: 254.59 g/mol
InChI Key: UCKXXLDQAUINGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-containing ketone with an aromatic ether under the catalysis of trifluoromethanesulfonic acid . Although this does not directly describe the synthesis of "4-(Trifluoromethoxy)phenoxyacetyl chloride," it does highlight the use of fluorinated reagents and catalysts in the synthesis of complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups attached to aromatic rings. These groups can significantly influence the physical and chemical properties of the molecules. For example, the presence of trifluoromethyl groups can enhance the thermal stability and solubility of polyimides derived from the synthesized diamine . The molecular structure of "4-(Trifluoromethoxy)phenoxyacetyl chloride" would likely exhibit similar influences due to the presence of the trifluoromethoxy group.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds can vary depending on the substituents and the position of the fluorine atoms on the aromatic ring. The synthesis of 2-substituted 4-(trifluoromethyl)phenols through directed ortho-lithiation demonstrates the reactivity of the aromatic ring in the presence of a trifluoromethyl group and the use of lithiation to introduce new substituents . Similarly, the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride to produce 4-trifluoromethyl-2H-chromenes shows the potential for electrophilic aromatic substitution reactions involving trifluoromethylated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often enhanced due to the strong electronegativity and small size of fluorine atoms. The fluorinated polyimides mentioned exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential benefits of incorporating fluorine atoms into aromatic compounds, which could also apply to "4-(Trifluoromethoxy)phenoxyacetyl chloride," affecting its solubility, stability, and reactivity.

Scientific Research Applications

Applications in Polymer Chemistry

4-(Trifluoromethoxy)phenoxyacetyl chloride is involved in polymer chemistry, especially in the context of solid-phase synthesis. Resins such as polymer-bound trityl chloride, which are used to immobilize various functional groups including carboxylic acids and phenols, are integral in this field. These resins are typically made from cross-linked poly(styrene-co-divinylbenzene) and are used under various reaction conditions, including neutral or basic environments. The handling and storage precautions of these materials are crucial to maintain safety and efficacy (Mo, 2003).

Applications in Organic Synthesis

The trifluoromethoxy group, often a part of 4-(Trifluoromethoxy)phenoxyacetyl chloride, is significant in the synthesis of aromatic compounds, exhibiting desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated compounds, advancements have been made. For example, a user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate showcases the potential of this chemical in the development of new pharmaceuticals, agrochemicals, and functional materials. The procedure highlights the versatility of the trifluoromethoxy group in complex organic syntheses (Feng & Ngai, 2016).

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKXXLDQAUINGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380466
Record name 4-(Trifluoromethoxy)phenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenoxyacetyl chloride

CAS RN

72220-51-0
Record name 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72220-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)phenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(4-Trifluoromethoxyphenoxy)-acetic acid (20.7 g, 88 mmol) was dissolved in thionyl chloride (100 mL). DMF (3 drops) was added to the solution. The solution was stirred for 14 hours. The thionyl chloride was removed in vacuo. The resulting oil was dissolved in dichloromethane, filtered through sodium sulfate and concentrate in vacuo to afford the title compound as a paste-like solid (21.8 g, 97% from the phenol): MS (EI-GCMS) for C9H6ClF3O3: 254 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kim, S Kang, HI Boshoff, J Jiricek… - Journal of medicinal …, 2009 - ACS Publications
The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have been extensively explored for their potential use as new antituberculars based on their excellent …
Number of citations: 102 pubs.acs.org

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